2,4,6-Trimethylbenzeneamine-d11 CAS number and molecular weight
2,4,6-Trimethylbenzeneamine-d11 CAS number and molecular weight
This technical guide provides comprehensive information on 2,4,6-Trimethylbenzeneamine-d11, a deuterated analog of 2,4,6-Trimethylaniline (B148799). This isotopically labeled compound is a crucial tool for researchers and scientists, particularly in the fields of drug metabolism studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.
Physicochemical Properties and Identification
2,4,6-Trimethylbenzeneamine-d11 is a stable, isotopically labeled form of 2,4,6-trimethylaniline where eleven hydrogen atoms have been replaced by deuterium (B1214612). This substitution results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in mass spectrometry analysis, while maintaining similar chemical properties.
Data Presentation: Key Quantitative Data
The key quantitative and identifying information for 2,4,6-Trimethylbenzeneamine-d11 is summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 1126138-13-3 | [1][2] |
| Molecular Formula | C₉H₂D₁₁N | [1][2][3] |
| Molecular Weight | 146.27 g/mol | [1][3] |
| Synonyms | 2,4,6-Tri(methyl-d3)-benzene-1,3-d2-amine, 3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline | [1] |
| Unlabeled CAS Number | 88-05-1 | [1][4][5] |
Experimental Protocols
Detailed methodologies are essential for the effective use and analysis of isotopically labeled compounds. Below are representative experimental protocols for the synthesis and analysis of 2,4,6-Trimethylbenzeneamine-d11.
Proposed Synthesis Protocol
The synthesis of 2,4,6-Trimethylbenzeneamine-d11 can be adapted from the established synthesis of 2,4,6-trimethylaniline, which involves the nitration of mesitylene (B46885) followed by the reduction of the nitro group.[6][7] To achieve the desired deuteration, deuterated starting materials would be required.
Step 1: Nitration of Mesitylene-d12 (B1586286)
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Reaction Setup: In a flask maintained at a low temperature (typically below 10°C) using an ice bath, add mesitylene-d12.
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Preparation of Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid to the mesitylene-d12 with continuous stirring.[7] The temperature must be carefully controlled to prevent side reactions and oxidation of the methyl groups.[8]
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Reaction: Allow the reaction to proceed for several hours at the controlled temperature.
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Work-up: After the reaction is complete, the mixture is allowed to settle, leading to the separation of the organic and acidic layers. The organic layer containing 1,3,5-trimethyl-d12-2,4,6-trinitrobenzene is separated.
Step 2: Reduction of the Nitro Group
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Reduction: The resulting 1,3,5-trimethyl-d12-2,4,6-trinitrobenzene is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a nickel catalyst.[7]
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Purification: The crude 2,4,6-Trimethylbenzeneamine-d11 is purified, typically by vacuum distillation, to yield the final high-purity product.
Analytical Protocol for Isotopic Purity Determination
The determination of isotopic purity is critical for deuterated standards.[9] High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for this purpose.[9][10][11]
Using High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS) is used.[12]
-
Sample Preparation: Prepare a dilute solution of 2,4,6-Trimethylbenzeneamine-d11 in a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Infuse the sample directly or via liquid chromatography into the mass spectrometer. Acquire full scan mass spectra in the appropriate mass range.
-
Data Analysis:
-
Extract the ion chromatograms for the deuterated compound and all potential isotopologues (molecules with fewer deuterium atoms).
-
Integrate the peaks for each isotopologue.
-
Calculate the isotopic purity by determining the relative abundance of the fully deuterated species compared to the sum of all isotopologues.[12]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: Dissolve a precise amount of the 2,4,6-Trimethylbenzeneamine-d11 sample and a known internal standard in a suitable deuterated solvent.
-
Analysis: Acquire a proton (¹H) NMR spectrum.
-
Data Analysis: The ¹H-NMR spectrum will show small signals for any residual protons. By comparing the integration of these signals to the signal of the known internal standard, the overall isotopic enrichment can be determined with high accuracy.
Visualizations: Workflows and Logical Relationships
Proposed Synthetic Pathway for 2,4,6-Trimethylbenzeneamine-d11
Caption: A proposed synthetic workflow for 2,4,6-Trimethylbenzeneamine-d11.
Analytical Workflow for Isotopic Purity Verification
Caption: A typical workflow for the analytical validation of isotopic purity.
References
- 1. 2,4,6-Trimethylbenzeneamine-d11 | LGC Standards [lgcstandards.com]
- 2. 2,4,6-Trimethylbenzeneamine-d11 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. Benzenamine, 2,4,6-trimethyl- [webbook.nist.gov]
- 5. 2,4,5- and 2,4,6-Trimethylaniline and their Hydrochlorides (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 6. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]
- 7. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 8. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
